molecular formula C24H24ClN5OS B2903556 N-(4-chlorophenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207007-03-1

N-(4-chlorophenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2903556
CAS No.: 1207007-03-1
M. Wt: 466
InChI Key: HMLVSMGRGQNQAJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a 1,2,3-triazole core linked to a methylthiazole carboxamide group via a phenethyl spacer. The 1,2,3-triazole moiety is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and improve solubility, making it a valuable scaffold for developing pharmacologically active molecules . The specific arrangement of the 3,4-dimethylphenyl and 4-chlorophenethyl substituents suggests potential for high receptor affinity and selectivity. Compounds with triazole and thiazole rings are frequently investigated for a wide spectrum of biological activities, which can include antiviral, antibacterial, and anticancer effects . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents. Its structure presents opportunities for studying enzyme inhibition and signal transduction pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should conduct their own characterization and biological testing to confirm its properties and suitability for specific experimental needs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5OS/c1-14-5-10-20(13-15(14)2)30-17(4)21(28-29-30)24-27-16(3)22(32-24)23(31)26-12-11-18-6-8-19(25)9-7-18/h5-10,13H,11-12H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLVSMGRGQNQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC=C(C=C4)Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Cores

Several compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the amide or aryl groups:

  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Features a cyclopropyl group on the triazole and a methoxy-substituted aryl ring. The 4-chlorophenyl amide substituent enhances lipophilicity compared to the target compound’s 4-chlorophenethyl group .
  • (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) : Incorporates a hydroxyethyl side chain, which may improve aqueous solubility but reduce membrane permeability relative to the target’s methylthiazole moiety .

Key Structural Differences :

Compound Triazole Substituents Amide Substituent Heterocyclic Core
Target Compound 3,4-Dimethylphenyl, 5-methyl 4-Chlorophenethyl Triazole-Thiazole
ZIPSEY 4-Chlorophenyl, 5-methyl 1-Hydroxy-3-phenylpropan-2-yl Triazole
LELHOB 4-Chlorophenyl, 5-methyl (3-Phenyl-1,2-oxazol-5-yl)methyl Triazole

Melting Points and Substituent Effects :

  • Chlorinated derivatives (e.g., 3b, 3e in ) exhibit higher melting points (171–174°C) than non-chlorinated analogues (123–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • The target compound’s 4-chlorophenethyl group and methyl-substituted aryl rings may similarly elevate its melting point relative to non-chlorinated triazole-thiazoles.
Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., ZIPSEY, LELHOB) determined via SHELXL reveal that substituents influence molecular packing. For example:

  • The 4-chlorophenyl group in ZIPSEY participates in π-π stacking, stabilizing the crystal lattice .
  • Methyl groups on the triazole or aryl rings (as in the target compound) may induce steric effects, altering dihedral angles between aromatic systems and affecting bioavailability.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary subunits (Figure 1):

  • Thiazole-5-carboxamide core : A 4-methylthiazole ring substituted at C-2 with a triazole group and at C-5 with a carboxamide-linked 4-chlorophenethyl chain.
  • 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group : A 1,2,3-triazole ring bearing a 3,4-dimethylphenyl substituent at N-1 and a methyl group at C-5.
  • N-(4-Chlorophenethyl) side chain : A phenethyl group para-substituted with chlorine.

Retrosynthetically, the molecule is assembled via:

  • Amide bond formation between the thiazole-carboxylic acid and 4-chlorophenethylamine.
  • Triazole-thiazole coupling via cross-coupling or cycloaddition.
  • Modular synthesis of triazole and thiazole rings using established heterocyclization methods.

Synthesis of the 1-(3,4-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl Substituent

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective [3+2] cycloaddition between an alkyne and an organic azide.

Procedure:
  • Synthesis of 3,4-dimethylphenyl azide :

    • Treat 3,4-dimethylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
    • React with sodium azide (NaN₃) to yield the aryl azide.
  • Preparation of 5-methyl-1H-1,2,3-triazole :

    • React the aryl azide with propiolic acid methyl ester (HC≡CCO₂Me) in the presence of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in a H₂O/tert-BuOH mixture (1:1) at 25°C.
    • Regioselectivity : CuAAC favors 1,4-disubstituted triazoles (Figure 2A).

Key Data :

Azide Alkyne Catalyst Yield (%) Regioselectivity
3,4-Dimethylphenyl HC≡CCO₂Me CuSO₄/NaAsc 92 1,4

Synthesis of the 4-Methylthiazole-5-Carboxylic Acid Core

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-halo carbonyl compounds with thioamides.

Procedure:
  • Preparation of α-bromo-4-methylacetophenone :

    • Brominate 4-methylacetophenone using Br₂ in acetic acid at 0°C.
  • Cyclization with thiourea :

    • React α-bromo-4-methylacetophenone with thiourea in ethanol under reflux (78°C, 6 h).
    • Neutralize with NaOH to yield 4-methylthiazole-5-carboxylic acid.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 3).

Optimization :

  • Solvent : Ethanol > DMF due to milder conditions and easier isolation.
  • Temperature : Reflux (78°C) minimizes side products like thioether derivatives.

Coupling of Triazole and Thiazole Moieties

Suzuki-Miyaura Cross-Coupling

The triazole and thiazole rings are linked via a palladium-catalyzed cross-coupling between a boronic acid and a halide.

Procedure:
  • Functionalization of thiazole :

    • Introduce a bromine at C-2 of 4-methylthiazole-5-carboxylic acid using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • Coupling with triazole-boronic acid :

    • React 2-bromo-4-methylthiazole-5-carboxylic acid with 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O (3:1) at 90°C.

Key Data :

Boronic Acid Halide Catalyst Yield (%)
Triazol-4-ylboronic acid 2-Bromo-4-methylthiazole Pd(PPh₃)₄ 85

Amidation with 4-Chlorophenethylamine

Carbodiimide-Mediated Coupling

The carboxyl group of the thiazole-triazole intermediate is activated for amide bond formation.

Procedure:
  • Activation of carboxylic acid :

    • Treat 2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry DMF at 0°C.
  • Nucleophilic attack by 4-chlorophenethylamine :

    • Add 4-chlorophenethylamine dropwise and stir at 25°C for 12 h.
    • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield Optimization :

  • Coupling agents : EDC/HOBt > DCC due to reduced racemization.
  • Solvent : Anhydrous DMF ensures high dielectric constant for activation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 6H, aromatic), 3.78 (t, 2H, CH₂N), 2.98 (t, 2H, CH₂Ar), 2.45 (s, 3H, thiazole-CH₃).
  • HRMS : Calculated for C₂₅H₂₄ClN₅O₂S [M+H]⁺: 522.1314; Found: 522.1318.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH/H₂O = 70:30, 1 mL/min).

Challenges and Optimization Strategies

Regioselective Triazole Synthesis

  • Issue : Competing 1,5-regioisomer formation in CuAAC.
  • Solution : Use Cu(I) catalysts with tris(benzyltriazolylmethyl)amine (TBTA) ligands to enhance 1,4-selectivity.

Steric Hindrance in Cross-Coupling

  • Issue : Low yield in Suzuki coupling due to bulky triazole group.
  • Solution : Employ Pd-XPhos catalysts for improved steric tolerance.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how is reaction progress monitored?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of triazole and thiazole intermediates, followed by coupling under controlled conditions (e.g., anhydrous solvents, palladium catalysts). Progress is tracked via Thin Layer Chromatography (TLC) and validated using NMR spectroscopy (e.g., 1^1H/13^{13}C NMR) to confirm intermediate formation. Final purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. How is the molecular structure confirmed post-synthesis?

  • Answer : Structural elucidation combines mass spectrometry (MS) for molecular weight verification and 2D-NMR (e.g., COSY, HSQC) to resolve aromatic proton couplings and heterocyclic substituents. X-ray crystallography may be used for crystalline derivatives to confirm stereochemistry .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Answer : Common assays include:

Assay Type Target Method
Enzyme inhibitionKinases/phosphatasesFluorescence-based activity assays
Receptor bindingGPCRs/nuclear receptorsRadioligand displacement studies
CytotoxicityCancer cell linesMTT/XTT viability assays
These require solubility optimization in DMSO/PBS mixtures, with controls for solvent interference .

Q. How are solubility challenges addressed in biological testing?

  • Answer : Solubility is enhanced using co-solvents (e.g., PEG-400, cyclodextrins) or pH-adjusted buffers. Dynamic Light Scattering (DLS) confirms nanoformulation stability for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across studies?

  • Answer : Discrepancies arise from assay variability (e.g., buffer pH, temperature). Validate using orthogonal methods :

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters.
    Replicate under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental design strategies optimize reaction yields and purity?

  • Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example:

Factor Range Tested Optimal Condition
Temperature60–100°C80°C
Catalyst (Pd)0.5–2 mol%1.2 mol%
Reaction time6–24 hours12 hours
Response surface models identify interactions between variables, while continuous flow systems improve reproducibility .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

  • Answer : Prioritize modifications at the triazole (position 1) and thiazole (position 2) moieties. Use parallel synthesis to generate analogs, then correlate substituent electronegativity/logP with activity via QSAR models. Validate hypotheses with molecular docking against target protein crystallography data .

Q. What strategies mitigate off-target cytotoxicity during lead optimization?

  • Answer :

  • Proteomic profiling (e.g., affinity pulldown-MS) to identify unintended targets.
  • Metabolomics to assess mitochondrial toxicity.
  • Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding. Adjust the chlorophenethyl group to balance potency and selectivity .

Methodological Notes

  • Spectral Data Interpretation : Use 19^{19}F NMR (if fluorinated analogs are synthesized) and DEPT-135 for carbon hybridization confirmation .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to improve sustainability .

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